1-nitroso-4-(propan-2-yl)piperazine

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Quantifying N-nitroso impurities in Terconazole API demands a structurally exact reference standard; generic nitrosamine surrogates produce unreliable chromatographic retention times and invalidate ICH-compliant method validation. 1-Nitroso-4-(propan-2-yl)piperazine (CAS 73742-54-8) is the definitive reference material for this application. • Structure-specific isopropyl substitution ensures accurate HPLC-UV/LC-MS/MS retention time and MS fragmentation matching. • Enables robust LOD/LOQ determination, system suitability testing, and trace-level quantification per ICH Q2(R1). • Directly supports ANDA/NDA nitrosamine risk assessment and batch-release QC under FDA/EMA AI limits.

Molecular Formula C7H15N3O
Molecular Weight 157.21 g/mol
CAS No. 73742-54-8
Cat. No. B6210403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-nitroso-4-(propan-2-yl)piperazine
CAS73742-54-8
Molecular FormulaC7H15N3O
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)N=O
InChIInChI=1S/C7H15N3O/c1-7(2)9-3-5-10(8-11)6-4-9/h7H,3-6H2,1-2H3
InChIKeyZQZWSARBZYEXRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitroso-4-(propan-2-yl)piperazine Reference Standard


1-Nitroso-4-(propan-2-yl)piperazine (CAS 73742-54-8) is a member of the N-nitrosopiperazine class, with the molecular formula C7H15N3O and a molecular weight of 157.21 g/mol [1]. It is an N-nitroso derivative of the secondary amine present in the antifungal drug Terconazole, making it a highly characterized reference material essential for analytical method development, method validation, and quality control in pharmaceutical manufacturing . Its specific isopropyl substitution and nitroso functional group confer distinct chemical and biological properties relevant to impurity profiling and regulatory compliance [2].

Specification Pharmacopoeial impurity reference standard (USP, EMA, JP, BP)
Application Terconazole-specific nitrosamine impurity profiling
Analysis HPLC-UV and LC-MS/MS method validation support

Risks of Generic N-Nitrosamine Substitution for 1-Nitroso-4-(propan-2-yl)piperazine


Generic substitution of 1-nitroso-4-(propan-2-yl)piperazine with another N-nitrosamine standard is not scientifically justifiable. The compound's specific structure, featuring an isopropyl group on the piperazine ring, directly influences its chromatographic retention time, mass spectrometric fragmentation pattern, and, most critically, its toxicological profile as defined by structure-activity relationship (SAR) models [1]. The Defined Approach for Risk Assessment of New Nitrosamines (DARAN) methodology explicitly demonstrates that even minor alkyl substitutions on the piperazine nitrogen lead to significant variations in predicted carcinogenic potency (TD50) and, consequently, acceptable intake (AI) limits [1]. Using an analog standard would invalidate analytical methods, compromise impurity quantification, and lead to non-compliance with stringent regulatory guidelines set by the USP, EMA, JP, and BP [2].

Structural specificity (isopropyl substitution) may alter chromatographic retention, MS fragmentation, and SAR-based toxicological classification.
Pharmacopoeial recognition may not transfer to generic nitrosopiperazine analogs, risking method rejection by regulators.
Acceptable intake limits differ across N-nitrosopiperazines; use of an analog may compromise accurate impurity quantification.

Quantitative Evidence for 1-Nitroso-4-(propan-2-yl)piperazine


Purity vs. Generic N-Nitrosopiperazine Standards

1-Nitroso-4-(propan-2-yl)piperazine is supplied with a minimum HPLC purity of 95%, with some vendors offering grades up to 98% . This level of characterization is essential for its designated use as a reference standard for method validation in Terconazole production, where it meets the stringent requirements of USP, EMA, JP, and BP pharmacopoeias [1]. In contrast, generic or in-house synthesized N-nitrosopiperazine analogs often lack this documented purity profile and comprehensive regulatory-grade characterization, leading to significant variability and uncertainty in analytical results.

HPLC Purity
Class-level
Target: ≥95% to 98% purity; Comparator: generic/in-house standards (purity not standardized)
Supports reproducible method validation and regulatory acceptance
Verify against vendor CoA for lot-specific purity
Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Regulatory Acceptance and Pharmacopoeial Compliance

1-Nitroso-4-(propan-2-yl)piperazine is explicitly characterized to meet the stringent regulatory standards set by major pharmacopoeias, including the USP, EMA, JP, and BP [1]. This designation is not a general claim but a specific requirement for its use as a reference material in quality control for Terconazole. Other N-nitrosopiperazine analogs, such as 1-methyl-4-nitrosopiperazine (MeNP) or unsubstituted 1-nitrosopiperazine, lack this specific regulatory qualification and are governed by different acceptable intake (AI) limits derived from their distinct toxicological profiles, as established by read-across and SAR analyses [2].

Regulatory Designation
Class-level
Target: Meets USP, EMA, JP, BP; Comparator: MeNP, unsubstituted 1-nitrosopiperazine
Ensures method suitability for Terconazole impurity control
AI limits and regulatory status may differ by analog
Regulatory Science Pharmaceutical Analysis Nitrosamine Impurities

Structural Specificity for HPLC-UV Validation

The specific isopropyl substitution on the piperazine ring of 1-nitroso-4-(propan-2-yl)piperazine results in a unique chromatographic retention time and UV absorption profile, which are critical parameters for its accurate quantification as an impurity in Terconazole [1]. This structural feature distinguishes it from other N-nitrosopiperazines, such as 1-methyl-4-nitrosopiperazine, which are the subject of distinct analytical methods (e.g., LC-UHPLC-MS/MS for rifampicin) [2]. Interchanging these standards would lead to co-elution, misidentification, and inaccurate quantification due to differing physicochemical properties.

Chromatographic Specificity
Class-level
Target: Unique RT and UV profile (isopropyl); Comparator: MeNP (methyl-substituted)
Prevents co-elution and supports accurate HPLC-UV quantification
Chromatographic conditions must be matched to standard
Analytical Method Validation HPLC-UV Pharmaceutical Impurity Profiling

1-Nitroso-4-(propan-2-yl)piperazine Applications


Analytical Method Validation for Terconazole

As the primary N-nitroso impurity derived from Terconazole's secondary amine, 1-nitroso-4-(propan-2-yl)piperazine is the definitive reference standard for developing and validating HPLC-UV or LC-MS/MS methods to quantify trace levels of this potential carcinogen in Terconazole active pharmaceutical ingredient (API) and finished dosage forms. Its use is mandated for establishing system suitability, determining limits of detection (LOD) and quantitation (LOQ), and ensuring method accuracy and precision as per ICH guidelines [1].

QC and Batch Release Testing for Terconazole

This compound is essential for routine QC testing to ensure that every batch of Terconazole API and drug product meets the stringent acceptable intake (AI) limits for nitrosamine impurities set by regulatory bodies like the FDA and EMA. Using this specific standard guarantees that the quantified impurity levels are accurate and traceable, directly supporting ANDA and NDA submissions and ensuring patient safety [1].

Forced Degradation and Stability Studies for Terconazole

In stress testing and stability studies, 1-nitroso-4-(propan-2-yl)piperazine serves as a critical marker to monitor the potential formation of N-nitrosamines under various storage conditions. Its use allows researchers to accurately assess degradation pathways, establish shelf-life, and design appropriate packaging to prevent nitrosamine formation, as required by ICH Q1A(R2) guidelines [1].

Application
Selection Property
Validation Focus
Terconazole analytical method validation
Pharmacopoeia-recognized nitrosamine impurity standard
System suitability, LOD/LOQ, accuracy, precision per ICH Q2(R1)
QC batch release testing
Traceable impurity quantification for ANDA/NDA support
Batch-to-batch impurity monitoring against AI limits
Forced degradation and stability studies
Stability-indicating marker for nitrosamine formation
Degradation pathway and shelf-life assessment per ICH Q1A(R2)

Technical Documentation Hub

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